![molecular formula C18H17CuN3O12S3 B13761362 copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate](/img/structure/B13761362.png)
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is a complex organic compound that contains copper as a central metal ion. This compound is characterized by its intricate structure, which includes multiple functional groups such as oxido, sulfonatooxyethylsulfonyl, and diazenyl groups. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate typically involves the coordination of copper ions with the organic ligands. The process often starts with the preparation of the organic ligands, followed by their reaction with copper salts under controlled conditions. Common reagents used in the synthesis include copper(II) sulfate, sodium hydroxide, and various organic solvents. The reaction is usually carried out at elevated temperatures to ensure complete coordination of the ligands with the copper ions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the preparation of the ligands in bulk, followed by their reaction with copper salts in large reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper ion changes its oxidation state.
Reduction: Reduction reactions can also occur, particularly involving the oxido groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state copper complexes, while reduction reactions may produce lower oxidation state complexes .
Applications De Recherche Scientifique
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate involves its interaction with molecular targets such as enzymes and cellular components. The copper ion plays a crucial role in mediating redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. The compound’s unique structure allows it to interact with specific molecular pathways, making it a potential candidate for targeted therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) sulfate: A common copper compound used in various chemical reactions.
Copper(II) acetate: Another copper complex with different ligands but similar redox properties.
Copper(II) chloride: Known for its use in organic synthesis and catalysis.
Uniqueness
Copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate is unique due to its complex structure and the presence of multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propriétés
Formule moléculaire |
C18H17CuN3O12S3 |
|---|---|
Poids moléculaire |
627.1 g/mol |
Nom IUPAC |
copper;hydron;4-[[(E)-1-oxido-2-[[2-oxido-5-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-oxobut-1-enyl]amino]benzenesulfonate |
InChI |
InChI=1S/C18H19N3O12S3.Cu/c1-11(22)17(18(24)19-12-2-4-13(5-3-12)35(27,28)29)21-20-15-10-14(6-7-16(15)23)34(25,26)9-8-33-36(30,31)32;/h2-7,10,19,23-24H,8-9H2,1H3,(H,27,28,29)(H,30,31,32);/q;+2/p-2/b18-17+,21-20?; |
Clé InChI |
RVGXXGQHHCXRNN-KVARJBIOSA-L |
SMILES isomérique |
[H+].[H+].CC(=O)/C(=C(/NC1=CC=C(C=C1)S(=O)(=O)[O-])\[O-])/N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
SMILES canonique |
[H+].[H+].CC(=O)C(=C(NC1=CC=C(C=C1)S(=O)(=O)[O-])[O-])N=NC2=C(C=CC(=C2)S(=O)(=O)CCOS(=O)(=O)[O-])[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



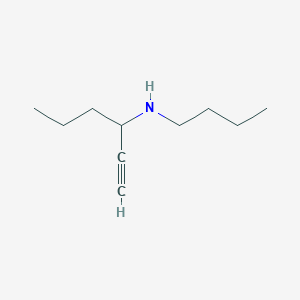
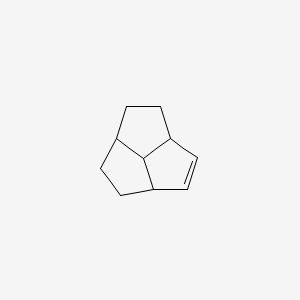
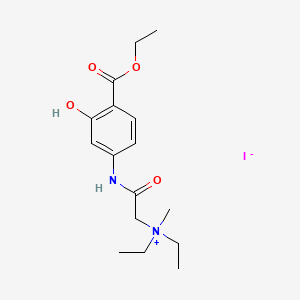
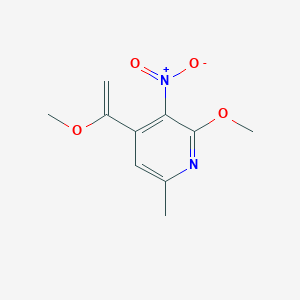
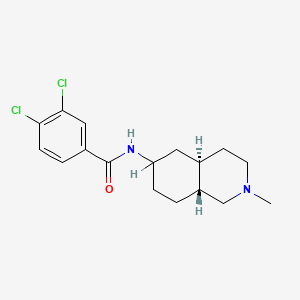
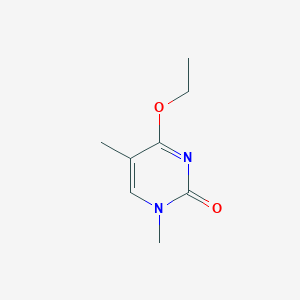
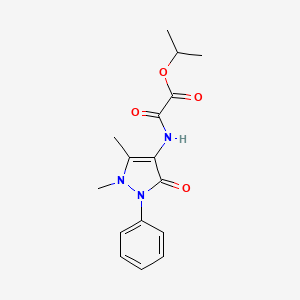



![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
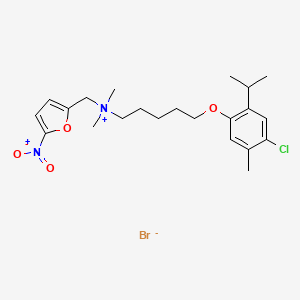
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
